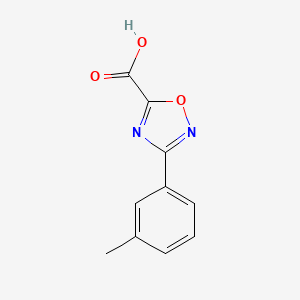

3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-3-2-4-7(5-6)8-11-9(10(13)14)15-12-8/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXWIVJBLWVSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthesis via Cyclodehydration of Amidoximes

Method Overview:

The classical approach involves the cyclodehydration of amidoximes derived from aromatic or aliphatic precursors with suitable carboxylic acids or their derivatives. This process typically employs dehydrating agents or heat to facilitate ring closure, forming the oxadiazole core.

- The synthesis of 1,2,4-oxadiazoles from amidoximes using dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is well-documented.

- For example, the cyclization of arylamidoximes with carboxylic acids or their derivatives under reflux conditions yields the desired oxadiazoles with moderate to high yields (50-85%).

- Often requires harsh conditions and multiple steps.

- Possible side reactions and low selectivity, especially when substituents are sensitive to heat or dehydrating conditions.

One-Pot Synthesis Using Carboxylic Acids and Amidoximes with Coupling Agents

Recent Innovations:

Recent studies have introduced more efficient, greener protocols that combine carboxylic acids and amidoximes directly in a single step, often using coupling agents such as ethyl chloroformate.

- A notable method involves the use of ethyl chloroformate as a coupling reagent to activate the carboxylic acid, which then reacts with arylamidoximes to form O-acylamidoximes, subsequently cyclized to oxadiazoles (see Scheme 2 and Table 1 in the search results).

- This protocol avoids the isolation of intermediates, reduces solvent use, and enhances yields (75-93%).

- Carboxylic acid (e.g., 3-(m-tolyl)acetic acid) is reacted with ethyl chloroformate in the presence of a base like K₂CO₃ in dichloromethane.

- After activation, arylamidoxime is added, and the mixture is stirred at room temperature or slightly elevated temperatures.

- Heating at around 120°C for several hours induces cyclization, forming the oxadiazole ring.

- High yields and broad substrate scope.

- Compatibility with aromatic, aliphatic, and carbocyclic carboxylic acids.

Solvent-Free and Microwave-Assisted Methods

- Solvent-free reactions, often under microwave irradiation, have been explored to enhance efficiency and reduce environmental impact.

- For instance, arylamidoximes reacted with α-hydroxy esters or carboxylic acids at elevated temperatures without solvents, yielding oxadiazoles in moderate to good yields (16-76%).

- The synthesis of 3-aryl-5-hydroxyalkyl-1,2,4-oxadiazoles involves heating amidoximes with α-hydroxy esters at 105-110°C for 4 hours, monitored via TLC, with yields up to 76% (see).

- Environmentally friendly, less solvent waste.

- Shorter reaction times and simplified purification.

Oxidative Cyclization and Alternative Cyclization Strategies

- Use of oxidants like PIDA (phenyliododiacetate) in DMF at room temperature can facilitate cyclization from precursor intermediates.

Halogenation and N-Halogenation Methods:

- NBS/DBU systems or halogenation of amidoximes followed by cyclization can produce oxadiazoles efficiently, often with yields exceeding 80%.

- These methods involve halogenation of the amidoxime, followed by intramolecular cyclization to form the heterocycle.

Specific Synthesis of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic Acid

- Starting from 3-(m-tolyl)acetic acid, the compound can be synthesized via the one-pot protocol involving activation with ethyl chloroformate, followed by reaction with arylamidoxime, and heating to induce cyclization.

Experimental Summary:

- Dissolve 3-(m-tolyl)acetic acid in dry dichloromethane with K₂CO₃.

- Add ethyl chloroformate and stir at room temperature for 30 minutes.

- Introduce arylamidoxime and heat at 120°C for 4 hours.

- Isolate the product by filtration and recrystallization, achieving yields around 86%.

Summary of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted oxadiazoles .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid can induce apoptosis in cancer cells. For instance, a study highlighted the effectiveness of various 1,2,4-oxadiazole derivatives against multiple cancer cell lines, including MCF-7 and HCT-116. The compound's structure allows for modifications that enhance its cytotoxicity and selectivity towards cancer cells .

Antimicrobial Properties

Oxadiazole derivatives have also been evaluated for their antimicrobial effects. A series of studies demonstrated that certain 3-(aryl-1,2,4-oxadiazol-5-yl)propionic acids possess larvicidal and antifungal activities. The ability of these compounds to inhibit fungal growth suggests potential applications in agricultural and pharmaceutical sectors .

Organic Light Emitting Diodes (OLEDs)

The structural properties of this compound make it suitable for use in organic light-emitting diodes (OLEDs). Research has shown that oxadiazoles can serve as charge transporters in OLEDs due to their favorable electronic properties . This application is particularly relevant in the development of efficient lighting and display technologies.

Luminescent Liquid Crystals

Another promising application lies in the field of liquid crystals. The incorporation of oxadiazole moieties into liquid crystal matrices has been explored for their luminescent properties. These materials can be used in various optical devices, enhancing performance through their unique light-emitting characteristics .

Synthetic Methods

The synthesis of this compound typically involves the reaction between carboxylic acids and amidoximes using coupling agents such as ethyl chloroformate. This method allows for high yields (75–93%) and is applicable to a range of aromatic and aliphatic carboxylic acids .

One-Pot Synthesis Strategies

Recent advancements have introduced one-pot synthesis strategies that streamline the production of oxadiazoles while minimizing the need for multiple reaction steps. These methods enhance efficiency and reduce waste in chemical manufacturing processes .

Case Studies

Mechanism of Action

The mechanism by which 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and type of substituents on the phenyl ring significantly influence electronic, steric, and biological properties.

Key Observations :

Functional Group Modifications

The carboxylic acid group at the 5-position can be esterified or replaced with other functionalities, altering bioavailability and activity.

Key Observations :

- Carboxylic acid (-COOH) : Enhances hydrogen-bonding capacity but may limit membrane permeability.

- Ethyl ester (-COOEt) : Reduces polarity, improving absorption in biological systems .

- Sulfonylmethyl (-SO₂R) : Introduces bulky substituents, which can modulate receptor interactions (e.g., antihypertensive effects) .

Biological Activity

The compound 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid , a derivative of the 1,2,4-oxadiazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

1,2,4-Oxadiazoles are synthesized through various methods, including cyclodehydration reactions involving carboxylic acids and arylamidoximes. The specific synthesis of This compound typically involves the reaction of m-tolyl derivatives with appropriate reagents under controlled conditions to yield high purity and yield of the target compound .

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit notable anticancer properties. For example:

- Cytotoxicity Studies : Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines. In particular, the compound This compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in tumor growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : It has shown effectiveness against various bacterial strains and fungi. For instance, derivatives of 1,2,4-oxadiazoles have been reported as inhibitors of bacterial DNA topoisomerases .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented:

- Inflammation Models : Studies have indicated that certain oxadiazole derivatives can reduce inflammation in animal models by modulating inflammatory pathways .

Case Study 1: Antitumor Efficacy

In a study examining a series of oxadiazole derivatives, it was found that one derivative exhibited an IC50 value as low as 0.003 µM against specific cancer cell lines (e.g., LXFA 629 and MAXF 401), indicating potent antitumor activity . This highlights the potential for further development into therapeutic agents.

Case Study 2: Anti-tubercular Activity

Another study focused on the anti-tubercular activity of oxadiazole derivatives revealed that certain compounds exhibited MIC values as low as 0.045 µg/mL against Mycobacterium tuberculosis strains . This underscores the relevance of oxadiazoles in addressing infectious diseases.

Comparative Data Table

| Biological Activity | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Anticancer | This compound | 92.4 | Various cancer cell lines |

| Antitubercular | Oxadiazole derivative | 0.045 | Mycobacterium tuberculosis |

| Antimicrobial | Oxadiazole derivative | Varies by strain | Bacterial strains |

Q & A

Q. What are the standard synthetic routes for 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions involving precursors like acylated hydrazides or nitriles. A common method involves refluxing 3-formylindole derivatives with thiazolidinone intermediates in acetic acid with sodium acetate as a catalyst . Optimization includes adjusting reaction time (3–5 hours) and stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of thiazolidinone). Purity is monitored via HPLC or TLC, with recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

Q. How is the structure of this compound characterized?

Key techniques include:

- NMR : To confirm the oxadiazole ring and m-tolyl substituent.

- HRMS : For molecular weight validation (e.g., calculated vs. experimental values for CHNO) .

- IR Spectroscopy : To identify carboxylic acid (-COOH) and oxadiazole ring vibrations.

- X-ray crystallography (if crystals are obtainable): For definitive stereochemical assignment .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The carboxylic acid group confers moderate solubility in polar solvents like DMSO or acetic acid. Stability studies recommend storage at 0–6°C in anhydrous conditions to prevent hydrolysis of the oxadiazole ring . Aqueous solubility is pH-dependent, with improved dissolution in basic buffers (e.g., sodium salts) .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors?

Derivatives of this scaffold exhibit nematicidal activity by inhibiting acetylcholinesterase (AChE) in nematodes, leading to paralysis and death. For example, compound f1 (a structurally related oxadiazole) showed an LC of 19.0 μg/mL against Aphelenchoides besseyi by disrupting ROS balance and lipid metabolism . Mechanistic studies involve:

Q. What strategies are effective for modifying the core scaffold to enhance bioactivity or reduce toxicity?

- Esterification : Replacing the carboxylic acid with methyl or ethyl esters improves cell permeability (e.g., methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) .

- Substitution on the m-tolyl group : Introducing electron-withdrawing groups (e.g., -CF) enhances nematicidal potency, while bulky substituents may reduce off-target effects .

- Hybridization : Conjugating with thiazole or triazole moieties broadens activity spectra .

Q. How can analytical methods resolve contradictions in purity or yield data during synthesis?

Discrepancies often arise from side reactions (e.g., incomplete cyclization). Mitigation strategies include:

- HPLC-MS : To detect impurities like unreacted intermediates.

- Kinetic studies : Optimizing reflux time to minimize byproducts.

- Column chromatography : Using silica gel with ethyl acetate/hexane gradients for purification .

Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing 1,2,4-oxadiazole derivatives, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.